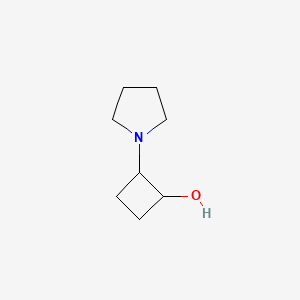

2-(Pyrrolidin-1-yl)cyclobutan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

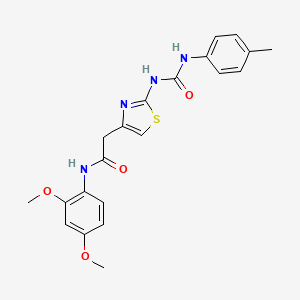

2-(Pyrrolidin-1-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutan-1-ol group attached to a pyrrolidin-1-yl group . The structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Aplicaciones Científicas De Investigación

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

Research led by Susanne Petz et al. (2019) involves the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues. These compounds are additionally substituted at the 4-position. The process employs a de Mayo reaction, combining intermolecular [2+2]-photocycloaddition of 1,3-dioxinones with N-protected 3-pyrroline and a fragmentation reaction of the resulting cyclobutane moiety (Petz et al., 2019).

Crystal Structure Analysis

Y. Hijji et al. (2009) investigated the crystal structure of a molecule consisting of a 3-azabicyclo[3.2.0]heptane group, which includes a nearly planar cyclobutane ring, fused to a pyrrolidine ring. Their research provides insights into the molecular structure and crystal packing influenced by intermolecular interactions (Hijji et al., 2009).

Synthesis of Pyrrolidines and Piperidines

L. K. B. Garve et al. (2017) described a synthetic procedure to access 2-unsubstituted pyrrolidines and piperidines. This method involves treating donor-acceptor cyclopropanes or corresponding cyclobutanes with 1,3,5-triazinanes in the presence of MgI2 as a Lewis acid, yielding up to 93% efficiency. This protocol allows for a variety of functional groups, providing an efficient entry to this class of compounds (Garve et al., 2017).

Cyclopenta[b]pyrroles Synthesis

Long Ye et al. (2010) conducted synthetic and mechanistic studies on cyclopenta[b]pyrroles. They found that pyrrolidine-mediated reactions of 1,2,4-triazines with cyclobutanone lead to these compounds, which can further be derivatized into hydrazones and oximes. This process likely involves a tandem [4+2] cycloaddition/cycloreversion/ring rearrangement reaction (Ye et al., 2010).

Novel Synthesis of Spiro[cyclobutane-1,1'-indenes]

Yuanshuang Xu et al. (2021) presented an efficient synthesis of indolyl-tethered spiro[cyclobutane-1,1'-indenes] through a cascade reaction. This process involves an alkenylation of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols, followed by an intramolecular Friedel-Crafts reaction. The product demonstrates high chemo- and regioselectivity (Xu et al., 2021).

Metal-Free Cycloaddition Reaction

B. Alcaide et al. (2015) developed a metal-free direct [2+2] cycloaddition reaction of alkynes using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors. This approach is remarkable for its mild conditions, not requiring irradiation or heating (Alcaide et al., 2015).

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .

Mode of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .

Result of Action

The presence of the pyrrolidine ring suggests that it may have diverse biological activities, as this structure is common in many biologically active compounds .

Propiedades

IUPAC Name |

2-pyrrolidin-1-ylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-4-3-7(8)9-5-1-2-6-9/h7-8,10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBCJVLIKFAJHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-[(2-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2818920.png)

![1-methyl-3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2818922.png)

![2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2818927.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2818929.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2818930.png)

![3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzoic acid](/img/structure/B2818931.png)

![tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate](/img/structure/B2818934.png)

![3-methyl-N-(3-methylphenyl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2818938.png)

![10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2818939.png)